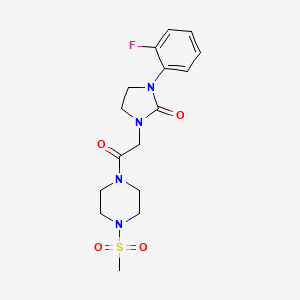
1-(2-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C16H21FN4O4S and its molecular weight is 384.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a unique structural motif that includes an imidazolidinone ring, a piperazine moiety, and a fluorophenyl group. Its chemical formula is C16H20FN3O3S, with a molecular weight of approximately 355.41 g/mol. The presence of the fluorine atom and the sulfonyl group are significant for its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, particularly in the central nervous system (CNS). The imidazolidinone structure is known to exhibit activity as a GABA-A receptor modulator, potentially influencing neurotransmission and exhibiting anxiolytic effects.
| Mechanism | Description |
|---|---|
| GABA-A Receptor Modulation | Enhances inhibitory neurotransmission, potentially reducing anxiety levels. |
| Antioxidant Activity | May scavenge free radicals, protecting cells from oxidative stress. |
| Anticancer Properties | Exhibits cytotoxicity against certain cancer cell lines in vitro. |
Anticancer Activity
Recent studies have demonstrated that imidazolidinones can possess significant anticancer properties. For instance, compounds structurally related to this compound were tested against various cancer cell lines, showing promising cytotoxic effects.
Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of several imidazolidinones on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
Neuropharmacological Effects
The role of this compound in modulating GABA-A receptors suggests potential applications in treating anxiety and other CNS disorders. The modulation of these receptors can lead to anxiolytic and sedative effects, which are critical in managing conditions like generalized anxiety disorder.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate that compounds with similar structures exhibit favorable metabolic profiles, including good oral bioavailability and moderate half-lives.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Oral Bioavailability | ~70% |
| Half-life | 4–6 hours |
| Metabolic Pathways | Hepatic metabolism via CYP enzymes |
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O4S/c1-26(24,25)20-9-6-18(7-10-20)15(22)12-19-8-11-21(16(19)23)14-5-3-2-4-13(14)17/h2-5H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEKDUZVKQITEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














